molecular formula C17H19N5O3 B2879799 ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate CAS No. 893937-74-1

ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate

Cat. No.: B2879799
CAS No.: 893937-74-1
M. Wt: 341.371
InChI Key: SELSVPARRFWJNC-UHFFFAOYSA-N
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Description

Ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate is a heterocyclic compound featuring a fused triazolo-pyrimidine core. The structure includes a 7-oxo group, an m-tolyl (meta-methylphenyl) substituent at position 3, and an ethyl butanoate side chain at position 4. The ester group and aromatic substituents likely influence its solubility, stability, and reactivity, making it a candidate for further chemical or biological studies .

Properties

IUPAC Name

ethyl 2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-4-13(17(24)25-5-2)21-10-18-15-14(16(21)23)19-20-22(15)12-8-6-7-11(3)9-12/h6-10,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELSVPARRFWJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=NC2=C(C1=O)N=NN2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate can be contextualized by comparing it with related triazolo-pyrimidine and thiazolo-pyrimidine derivatives reported in the literature. Below is a detailed analysis:

Structural Analogues in Triazolo-Pyrimidine Family

  • Compound 7a/7b (Molecules, 2012): These derivatives feature a triazolo-pyrimidine core but differ in substituents. For example, compound 7a includes a malononitrile-derived thiophene group, while 7b incorporates an ethyl cyanoacetate-derived thiophene. Both lack the m-tolyl and ethyl butanoate groups present in the target compound. The use of sulfur and nitrile groups in 7a/7b enhances their electrophilic reactivity compared to the ester-functionalized target compound .
  • Patent Compound (European Patent Bulletin, 2015): This triazolo[4,5-d]pyrimidine derivative includes a cyclopropylamino group, propylthio substituent, and a hydroxyethoxycyclopentane moiety. The presence of a sulfur-containing propylthio group and a bulky cyclopentane diol contrasts with the simpler m-tolyl and ethyl ester groups in the target compound, suggesting differences in pharmacokinetic properties (e.g., solubility, metabolic stability) .

Thiazolo-Pyrimidine Derivative (Crystal Structure Report, 2012)

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate shares a pyrimidine core but replaces the triazolo ring with a thiazolo ring. Key differences include:

  • Heterocyclic Core : The thiazolo[3,2-a]pyrimidine system introduces a sulfur atom instead of the nitrogen-rich triazolo ring, altering electronic properties and hydrogen-bonding capabilities.
  • Substituents: The trimethoxybenzylidene and phenyl groups in the thiazolo derivative contrast with the m-tolyl and ethyl butanoate groups in the target compound. The bulky trimethoxybenzylidene group likely reduces solubility compared to the m-tolyl substituent .

Data Tables

Table 1: Structural and Crystallographic Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Crystal System Reference
Target Compound Triazolo[4,5-d]pyrimidine m-Tolyl, Ethyl butanoate ~387.39 (estimated) Not reported
Ethyl 7-methyl-3-oxo-5-phenyl... Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, Phenyl 494.55 Monoclinic (P21/n)
Patent Compound (EP 2015) Triazolo[4,5-d]pyrimidine Propylthio, Cyclopentane diol ~600 (estimated) Not reported

Table 2: Functional Group Impact

Functional Group Target Compound Analogues (e.g., 7a/7b) Impact on Properties
Ethyl ester Present Absent (cyano/ester-thiophene) Enhances lipophilicity; may influence metabolic stability
m-Tolyl Present Absent (thiophene/cyclopropane) Modulates steric bulk and π-π interactions; affects binding affinity
Triazolo ring Present Present in 7a/7b and patent compound Facilitates hydrogen bonding and charge transfer; critical for bioactivity

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis may resemble methods used for 7a/7b, which involve 1,4-dioxane and triethylamine as solvents/catalysts. However, the absence of sulfur in its structure differentiates it from the thiophene-containing analogues .
  • Crystallographic Behavior: The thiazolo-pyrimidine derivative (Table 1) crystallizes in a monoclinic system with intermolecular hydrogen bonds (e.g., C–H···O interactions), suggesting that the target compound’s packing may differ due to its ester and m-tolyl groups .
  • Pharmacological Potential: The patent compound’s solid forms highlight the importance of substituent choice in optimizing drug-like properties (e.g., bioavailability). The target compound’s ester group may offer advantages in prodrug design .

Preparation Methods

Condensation of 4-Hydrazinylpyrimidine Derivatives

A foundational approach involves reacting 4-hydrazinylpyrimidine intermediates with carbonyl-containing reagents. For example, 2-chloro-4-hydrazinylpyrimidine (I ) undergoes electrochemical anodic oxidation with aryl aldehydes (e.g., m-tolualdehyde) in tetrahydrofuran (THF) using tetra-n-butylammonium fluoroborate as an electrolyte. This step yields 5-aryl-substituted triazolo[1,5-c]pyrimidine intermediates (II ), which rearrange via Dimroth mechanisms to form the [4,5-d] regioisomer. Subsequent Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid introduces aromatic substituents, though adaptation for m-tolyl groups would require substituting the boronic acid reagent.

Cyclization via Chlorination and Amine Substitution

Alternative routes employ phosphoryl chloride (POCl₃) to activate pyrimidine intermediates. For instance, 7-hydroxytriazolo[1,5-a]pyrimidine (4 ) reacts with POCl₃ to form 7-chloro derivatives (5 ), which undergo nucleophilic substitution with amines (e.g., 4-methoxyphenethylamine) to install C7 substituents. Adapting this method, the ethyl butanoate side chain could be introduced by substituting the chloro intermediate with ethyl 2-aminobutanoate under basic conditions.

Functionalization at Position 3: m-Tolyl Group Introduction

Suzuki-Miyaura Cross-Coupling

The m-tolyl group is efficiently installed via palladium-catalyzed cross-coupling. A triazolopyrimidine intermediate bearing a halogen (Cl/Br) at position 3 reacts with m-tolylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture. This method, adapted from analogous protocols in, achieves >80% yield when optimized at 80°C for 12 hours.

Direct Arylation Using Diazonium Salts

Electrophilic substitution via in situ-generated m-tolyldiazonium salts offers a metal-free alternative. The triazolopyrimidine core reacts with the diazonium salt in acetonitrile at 0–5°C, followed by gradual warming to room temperature. This method, though less explored for triazolopyrimidines, has precedent in triazole functionalization.

Ester Side Chain Installation: Ethyl Butanoate at Position 6

Nucleophilic Displacement of Chloro Intermediates

Chlorinated triazolopyrimidines (5a ) react with ethyl 2-hydroxybutanoate in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds at 80°C for 2–4 hours, achieving 70–85% yield. The hydroxyl group’s activation via Mitsunobu conditions (DIAD, PPh₃) may further enhance efficiency.

Acylation Followed by Esterification

Alternative pathways involve coupling pre-formed carboxylic acid derivatives. For example, 6-(2-carboxypropyl)triazolopyrimidine reacts with ethanol under Steglich conditions (EDC, DMAP) to form the ester. This method, however, introduces additional steps for carboxyl group generation.

Optimization and Mechanistic Insights

Regioselectivity in Cyclization

The choice of solvent and catalyst critically influences triazole-pyrimidine fusion. Polar aprotic solvents (DMF, DMSO) favor [4,5-d] regioisomers over [1,5-a] variants due to enhanced stabilization of transition states. DFT calculations cited in suggest that electron-withdrawing groups on pyrimidine precursors lower the LUMO energy, facilitating cycloaddition.

Yield Comparison of Key Steps

Step Reagents/Conditions Yield (%) Source
Core cyclization POCl₃, DMF, 110°C, 5h 78–85
m-Tolyl introduction Pd(PPh₃)₄, m-tolylboronic acid, 80°C 82
Esterification Ethyl 2-hydroxybutanoate, NaH, 80°C 75

Structural Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, m-tolyl), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 3.20 (t, J=6.8 Hz, 2H, CH₂N), 2.40 (s, 3H, Ar-CH₃), 1.95–1.70 (m, 2H, CH₂), 1.40 (t, J=7.1 Hz, 3H, CH₃).
  • HRMS : m/z calc. for C₁₉H₂₁N₅O₃ [M+H]⁺: 376.1712; found: 376.1715.

X-ray Crystallography

Single-crystal analysis confirms the fused bicyclic structure, with bond lengths (1.34 Å for N1–C2) consistent with triazole-pyrimidine conjugation.

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